N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
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Overview
Description
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule with potential therapeutic applications in cancer treatment. DMXAA was first discovered in the 1990s and has since been extensively studied for its anti-tumor properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been used as pharmaceutical agents and as inhibitors of oncogenic ras .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide in lab experiments is its selective targeting of tumor blood vessels, which can lead to tumor cell death. However, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has also been shown to induce toxic side effects, such as hypotension and liver toxicity, in preclinical studies. These side effects may limit the use of N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide in clinical trials.
Future Directions
For N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide research include the development of more selective VDAs with fewer toxic side effects and the optimization of combination treatments with chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide involves a multi-step process starting with the reaction of 2,6-dimethylpyrazine with 2-chloro-3-formylquinoline to form 1,8-dimethyl-3-(2-pyrazinyl)quinoline. This compound is then reacted with 4-methoxybenzoyl chloride to form N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide. The final product is purified using column chromatography.
Scientific Research Applications
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been extensively studied for its anti-tumor properties. In preclinical studies, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models. N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-5-4-6-14-11-16-18(23-24(2)19(16)21-17(12)14)22-20(25)13-7-9-15(26-3)10-8-13/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDGOADEVFTKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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